7-benzoyl-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Description
The compound “7-benzoyl-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a derivative of 1,4-diazepine . 1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds and are associated with a wide range of biological activities .
Synthesis Analysis
The synthesis of such compounds can be achieved through a multi-component reaction of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (also known as dimedone), and an aldehyde . This reaction has been described using many different catalysts . Propylphosphonic anhydride (T3P®) has been used to promote the synthesis of 1,5-benzodiazepines from these components .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzoyl group attached at the 7th position and a 4-ethoxyphenyl group attached at the 11th position of the 1,4-diazepine ring system. The 1,4-diazepine ring system is a core element in the structure of benzodiazepines and thienodiazepines .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other 1,4-diazepine derivatives. These reactions have been studied extensively and include various transformations promoted by different catalysts .Future Directions
The future directions for research on this compound could include further exploration of its biological activities and potential pharmaceutical applications, given the known activities of 1,4-diazepine derivatives . Additionally, the development of more efficient and environmentally friendly synthetic methods for this and related compounds could be a valuable area of study .
Properties
IUPAC Name |
2-benzoyl-6-(4-ethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c1-2-33-21-14-11-18(12-15-21)27-26-23(9-6-10-25(26)31)29-24-17-20(13-16-22(24)30-27)28(32)19-7-4-3-5-8-19/h3-5,7-8,11-17,27,29-30H,2,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWKVXXIUHSQOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C(N2)C=CC(=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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